molecular formula C21H22N6O3 B2497515 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1013987-68-2

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide

Cat. No. B2497515
CAS RN: 1013987-68-2
M. Wt: 406.446
InChI Key: NBILDOMVTBGUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of similar compounds typically involves the formation of substituted 3,4-dihydro-4-oxoquinazolin-3-yl groups. These compounds have been synthesized and screened for various activities, showing potential in analgesic and anti-inflammatory domains (Maggio et al., 2001).

Molecular Structure Analysis

  • Molecular modeling studies have been conducted on similar compounds, suggesting certain configurations for potential pharmaceutical applications. For example, compounds with the isoquinoline structure have been synthesized as analogues of antidepressants (Griffith et al., 1984).

Chemical Reactions and Properties

  • Reactions of similar compounds can lead to unexpected formations, such as rearrangements in the molecular structure. For instance, treatments of certain acetamides led to the formation of different types of compounds through processes like Smiles-type rearrangement (Sirakanyan et al., 2015).

Physical Properties Analysis

  • Compounds with 3,4-dihydroisoquinolin-2(1H)-yl structures have shown potential in various studies, indicating their stability and reactivity under different conditions. This includes their use in reactions involving pyrrolidine derivatives and their evaluation for receptor antagonism (Zhou et al., 2012).

Scientific Research Applications

One area of research focuses on the synthesis and characterization of new quinoline-based derivatives, which are endowed with broad-spectrum antimicrobial potency. Such compounds are synthesized and their chemical structures elucidated through techniques like IR, 1H NMR, 13C NMR, and mass spectral data. Their antimicrobial activity is measured against various bacteria and fungi, with several compounds showing activity surpassing that of reference drugs, indicating their potential as new lead molecules in antimicrobial research (Desai, Rajpara, & Joshi, 2012).

Antimicrobial and Antitubercular Activities

Another study involves the synthesis of novel polyhydroquinoline derivatives, which are then evaluated for their in vitro antimalarial, antibacterial, and antitubercular activities. The synthesis employs a one-pot three-component cyclocondensation reaction, leading to compounds that, in some cases, exhibit excellent antimalarial activity and significant antibacterial and antitubercular activities compared to first-line drugs (Kalaria, Satasia, & Raval, 2014).

Antioxidant Properties

The antioxidant efficiency of synthesized compounds in lubricating greases has also been investigated, focusing on how these compounds can reduce the total acid number and oxygen pressure drop, which is crucial for the longevity and efficiency of lubricating systems (Hussein, Ismail, & El-Adly, 2016).

Molecular Docking and Biological Evaluation

Further research includes the development of a multicomponent cyclocondensation reaction to afford a combinatorial library of polyhydroquinoline scaffolds. These compounds undergo in vitro evaluation for their antibacterial, antitubercular, and antimalarial activities, alongside in silico molecular docking studies and pharmacokinetics evaluations to determine their potential as drug candidates (Sapariya et al., 2017).

Antidepressant Activity

Additionally, the synthesis of certain isoquinoline derivatives has been inspired by their potential as atypical antidepressants. This involves a series of chemical reactions leading to the creation of compounds that are then evaluated for their antidepressant activity, providing insights into the design of new therapeutic agents (Griffith et al., 1984).

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-3-16-11-18(28)24-21(22-16)27-17(10-13(2)25-27)23-19(29)20(30)26-9-8-14-6-4-5-7-15(14)12-26/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,29)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBILDOMVTBGUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.